molecular formula C17H15N3O4S B2467760 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 952850-52-1

4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2467760
CAS RN: 952850-52-1
M. Wt: 357.38
InChI Key: CBGIGYZKBCXVLD-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as MTOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTOB is a small molecule inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which plays a crucial role in the post-translational modification of proteins.

Scientific Research Applications

Cardiac Electrophysiological Activity

Compounds similar to 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds, including variations like N-substituted imidazolylbenzamides and benzene-sulfonamides, have shown potency in vitro comparable to known selective class III agents undergoing clinical trials, indicating their potential in managing arrhythmias and other cardiac conditions (Morgan et al., 1990).

Antiarrhythmic Activity

Further research into related sulfonamide derivatives has revealed potent class III antiarrhythmic activity without affecting conduction in both in vitro and in vivo studies. These findings highlight the compound's role in cardiovascular research, particularly in developing treatments for arrhythmias (Ellingboe et al., 1992).

Antimicrobial and Antitubercular Agents

Sulfonyl derivatives, including those with structures similar to this compound, have been synthesized and characterized for their antimicrobial and antitubercular activities. These compounds have shown moderate to significant antibacterial and antifungal activities, with certain derivatives identified as excellent antitubercular molecules, underscoring their potential in combating infectious diseases (Kumar et al., 2013).

Anti-Inflammatory and Anti-Cancer Agents

Novel substituted derivatives have been synthesized for their anti-inflammatory and anti-cancer activities. These compounds, incorporating 1,3,4-oxadiazol and pyridine moieties, demonstrate the diverse therapeutic potential of such chemical structures in treating inflammation and cancer (Gangapuram & Redda, 2009).

Corrosion Inhibition

Research into 1,3,4-oxadiazole derivatives has also extended into the field of corrosion inhibition, where these compounds have been assessed for their ability to protect mild steel in acidic environments. This application illustrates the compound's utility beyond biological systems, highlighting its potential in materials science and engineering (Ammal et al., 2018).

properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11-3-5-13(6-4-11)16-19-20-17(24-16)18-15(21)12-7-9-14(10-8-12)25(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGIGYZKBCXVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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